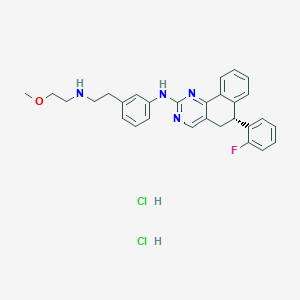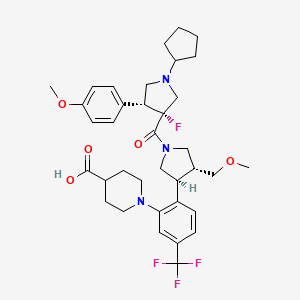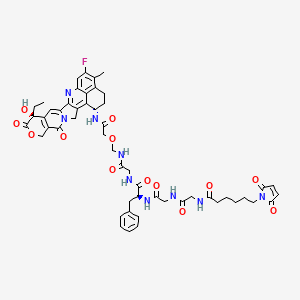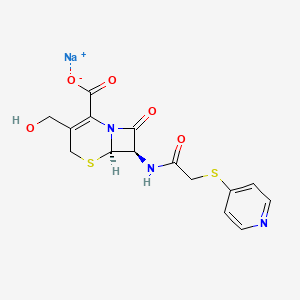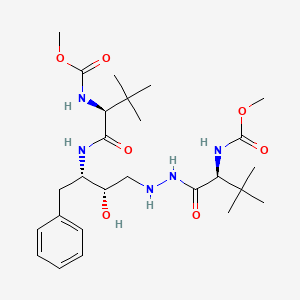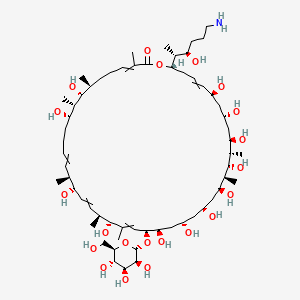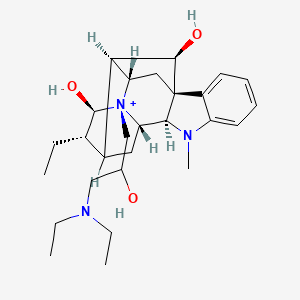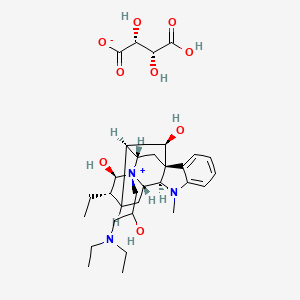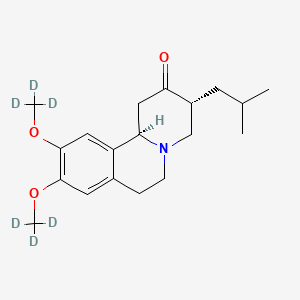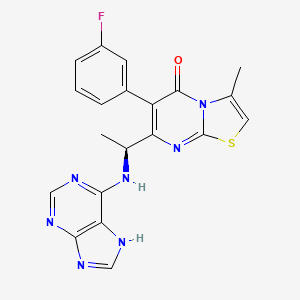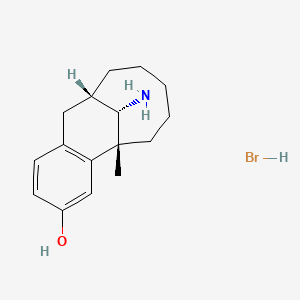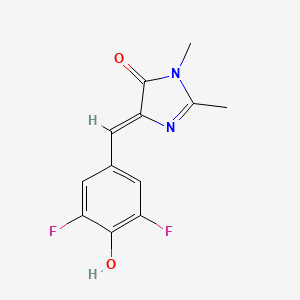![molecular formula C25H25NO4 B607143 3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid CAS No. 1360869-92-6](/img/structure/B607143.png)
3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid” is a complex organic molecule. It contains a benzoic acid group, an amino group, and a phenoxy group, which is a phenol group attached to an oxygen atom . The tert-butylphenyl group is a phenyl group substituted with a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzoic acid group would contribute to the acidity of the compound, while the amino group could participate in hydrogen bonding. The phenoxy group could contribute to the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzoic acid group can undergo reactions typical of carboxylic acids, such as esterification. The amino group can participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could increase its solubility in water .Applications De Recherche Scientifique
Enzyme Inhibition and Potential Anti-inflammatory Agents
- Enzyme Inhibition: 2-{[(Phenoxy or phenyl)acetyl]amino}benzoic acid derivatives, closely related to 3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid, have been studied for their ability to inhibit 3α-hydroxysteroid dehydrogenase. This inhibition is indicative of potential anti-inflammatory properties in vivo, with some compounds showing significantly higher activity than acetylsalicylic acid (ASA) (Daidone et al., 1995).
Synthesis and Derivatives
- Enantioselective Synthesis: Derivatives of 3-aminopropanoic acid, which are structurally similar to 3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid, can be prepared enantioselectively. This involves electrophilic attack and the use of tert-Butyl bromoacetate, indicating the compound's significance in stereochemistry (Arvanitis et al., 1998).
- Ester Synthesis: The compound has been used in the synthesis of esters derived from tetra-O-acetyl-1-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-β-D-glucopyranose, demonstrating its versatility in forming esters with various acids (Pinto et al., 2013).
Magnetic Properties and Crystallography
- Magnetism and Crystal Structure: 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, structurally related to the compound , exhibits interesting crystallographic and magnetic properties. This includes antiferromagnetic downturn at lower temperatures, suggesting potential in magnetic studies (Baskett & Lahti, 2005).
Selectivity in Chemical Reactions
- Improved Selectivity: The tert-butyloxycarbonyl group, a component of the compound, has been studied for its improved selectivity in chemical reactions, such as in the presence of benzyloxycarbonyl groups. This indicates the compound's role in enhancing reaction specificity (Bodanszky & Bodanszky, 2009).
Photodecomposition and Antioxidative Effects
- Photodecomposition: Chlorobenzoic acids, similar to the compound , undergo photodecomposition under ultraviolet irradiation. This finding is crucial for understanding the environmental fate and degradation of such compounds (Crosby & Leitis, 1969).
- Antioxidative Effects: Studies on derivatives of di-tert-butyl-p-cresol, a structural component of the compound, have shown antioxidative effects. This is significant for its potential application in preserving other substances, like vitamin A (Akagi & Aoki, 1962).
Propriétés
Numéro CAS |
1360869-92-6 |
|---|---|
Nom du produit |
3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid |
Formule moléculaire |
C25H25NO4 |
Poids moléculaire |
403.47 |
Nom IUPAC |
3-[[2-[[4'-(1,1-Dimethylethyl)[1,1'-biphenyl]-4-yl]oxy]acetyl]amino]-benzoic acid |
InChI |
InChI=1S/C25H25NO4/c1-25(2,3)20-11-7-17(8-12-20)18-9-13-22(14-10-18)30-16-23(27)26-21-6-4-5-19(15-21)24(28)29/h4-15H,16H2,1-3H3,(H,26,27)(H,28,29) |
Clé InChI |
QXBOQILKUMBONF-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=CC(NC(COC2=CC=C(C3=CC=C(C(C)(C)C)C=C3)C=C2)=O)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DLC27-14; DLC27 14; DLC2714; DLC-2714; DLC 2714; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



